

Synthesis of Stannane, butylhydroxyoxo- from Butyltin Trichloride: A Technical Guide

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Compound of Interest

Compound Name: Stannane, butylhydroxyoxo-

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This in-depth technical guide details the synthesis of **Stannane, butylhydroxyoxo-**, also known as butylstannoic acid or monobutyltin oxide, from its precursor, butyltin trichloride. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols and quantitative data, to support research and development in various scientific fields.

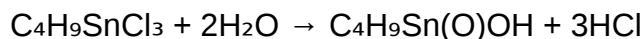
Introduction

Stannane, butylhydroxyoxo- is an organotin compound with a wide range of applications, including as a catalyst in the production of saturated and unsaturated polyester resins, a raw material for plastic stabilizers, and an intermediate in organic synthesis.[1] The synthesis from butyltin trichloride is primarily achieved through a controlled hydrolysis reaction under alkaline conditions.[2][3] This guide consolidates information from various sources to provide a clear and detailed understanding of this chemical transformation.

Chemical Reaction and Mechanism

The fundamental reaction for the synthesis of **Stannane, butylhydroxyoxo-** involves the hydrolysis of butyltin trichloride. In this process, the chlorine atoms attached to the tin atom are substituted by hydroxyl groups from water in the presence of a base. The resulting intermediate, a butyltin trihydroxide, is unstable and readily condenses to form the more stable butylhydroxyoxostannane, which exists as a polymeric structure.

The overall reaction can be simplified as follows:



The base (e.g., NaOH, Na₂CO₃/NH₃·H₂O) is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[\[4\]](#)[\[5\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis protocols. This allows for a comparative analysis of different methodologies.

Table 1: Reactant Quantities and Ratios

Method	Butyltin Trichloride (g)	Base	Base Quantity	Solvent	Solvent Volume (mL)	Surfactant/Additive
Protocol 1 [5]	80	NaOH	5g in 200g H ₂ O (initial), 25g in 50g H ₂ O (added)	n-octanol	Not specified (part of a ratio)	Chitosan modified imidazoline ampholytic surfactant and quaternized polyvinyl alcohol
Protocol 2	100	Na ₂ CO ₃ + 20% NH ₃ ·H ₂ O	12g Na ₂ CO ₃ in 200g H ₂ O + 200g NH ₃ ·H ₂ O	Water	200	Not specified

Table 2: Reaction Conditions and Yields

Method	Temperature (°C)	Reaction Time (hours)	pH	Purification Steps	Drying Conditions	Yield (%)
Protocol 1[5]	< 30 (addition), 90 (reaction)	4	8.0	Filtration, Washing (water to neutral)	80°C, reduced pressure, 12h	Not specified
Protocol 2	50	2	Not specified	Filtration, Washing (water, 50- 60°C)	70-80°C, rotary evaporator	99.1

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **Stannane, butylhydroxyoxo-** from butyltin trichloride.

Protocol 1: Synthesis using Sodium Hydroxide in an Organic Solvent

This method utilizes a sodium hydroxide solution for hydrolysis in the presence of a surfactant and an organic solvent.[4][5]

Materials:

- Butyltin trichloride
- Sodium hydroxide (NaOH)
- Deionized water
- n-octanol
- Chitosan modified imidazoline ampholytic surfactant
- Quaternized polyvinyl alcohol

Procedure:

- In a reaction vessel equipped with a stirrer and a dropping funnel, prepare an initial solution by dissolving 5g of NaOH in 200g of water. Control the temperature to below 40°C.
- Add the surfactant and n-octanol to the reaction vessel. The weight ratio of butyltin trichloride to surfactant to organic solvent should be 1:0.0024:5.[5]
- Weigh 80g of butyltin trichloride and place it in the dropping funnel.
- Prepare a separate solution of 25g of NaOH in 50g of water and place it in a second dropping funnel.
- Slowly and simultaneously add the butyltin trichloride and the second NaOH solution to the reaction vessel. Maintain the reaction temperature below 30°C and the pH at 8.0 during the addition.[5]
- After the addition is complete, heat the mixture to 90°C and maintain it for 4 hours with continuous stirring.[5]
- Cool the reaction mixture to room temperature.
- Filter the resulting precipitate, which is the crude **Stannane, butylhydroxyoxo-**.
- Wash the crude product with deionized water until the washings are neutral.
- Dry the purified product under reduced pressure at 80°C for 12 hours.[5]

Protocol 2: Synthesis using Sodium Carbonate and Ammonia

This protocol employs a mixture of sodium carbonate and ammonia as the base for the hydrolysis.

Materials:

- Butyltin trichloride

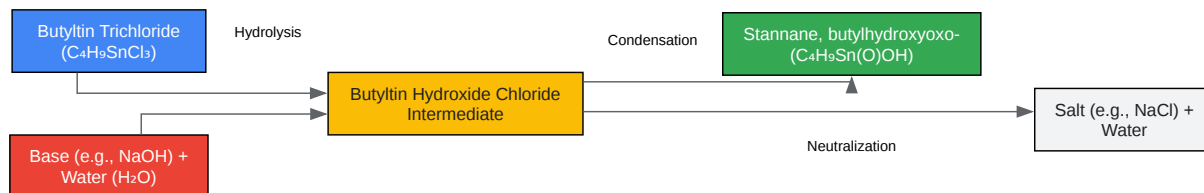
- Sodium carbonate (Na_2CO_3)
- Ammonia solution (20%)
- Deionized water

Procedure:

- In a reaction flask, dissolve 12g of Na_2CO_3 in 200g of water.
- Add 200g of 20% ammonia solution to the flask.
- Heat the solution in a water bath to 50°C .
- Weigh 100g of butyltin trichloride and place it in a dropping funnel.
- Slowly add the butyltin trichloride to the reaction flask over a period of time while maintaining the temperature at 50°C .
- After the addition is complete, continue the reaction at a constant temperature for 2 hours.
- Filter the resulting precipitate using a cloth funnel.
- Transfer the filter cake to a beaker and wash it twice with approximately 200ml of water at $50\text{-}60^\circ\text{C}$ for each wash.
- After the final wash and filtration, dry the product using a rotary evaporator at a temperature of $70\text{-}80^\circ\text{C}$ to obtain the final product. A yield of 70.78g (99.1%) was reported for this method.

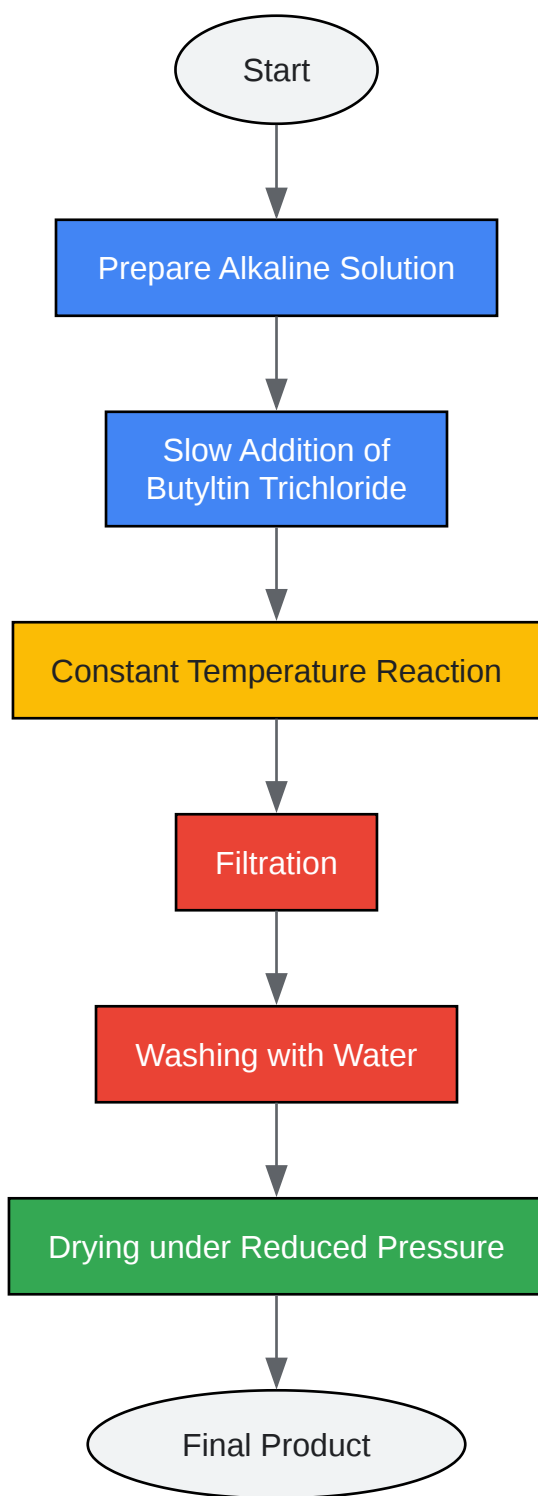
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Reaction pathway for the synthesis of **Stannane, butylhydroxyoxo-**.



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Caption: General experimental workflow for the synthesis.

Safety Precautions

- Butyltin trichloride is corrosive and can cause severe skin burns and eye damage.[6] It is also harmful if inhaled.[3]
- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- The reaction can be exothermic; therefore, controlled addition of reactants is crucial.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a solid foundation for the synthesis of **Stannane, butylhydroxyoxo-**. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and desired product specifications.

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